molecular formula C18H11BrN4O2 B4794650 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4794650
M. Wt: 395.2 g/mol
InChI Key: YMTYZWBJWYJEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BRQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in cancer cells, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide is its potent anti-tumor activity against various cancer cell lines. Additionally, 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of novel cancer therapies. However, one of the main limitations of 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide, including the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential applications in combination with other anti-cancer agents, and the exploration of its potential applications in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases.
In conclusion, 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its potent anti-tumor activity and low toxicity in normal cells make it a promising candidate for the development of novel cancer therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of other diseases.

Scientific Research Applications

6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 6-bromo-N-3-isoxazolyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel cancer therapies.

properties

IUPAC Name

6-bromo-N-(1,2-oxazol-3-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O2/c19-12-3-4-15-13(8-12)14(18(24)22-17-5-7-25-23-17)9-16(21-15)11-2-1-6-20-10-11/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYZWBJWYJEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(1,2-oxazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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